molecular formula C10H14FN3 B1526820 1-(5-Fluoropyridin-3-yl)-1,4-diazepane CAS No. 868623-98-7

1-(5-Fluoropyridin-3-yl)-1,4-diazepane

Cat. No.: B1526820
CAS No.: 868623-98-7
M. Wt: 195.24 g/mol
InChI Key: HPTNSDZGGOBDNL-UHFFFAOYSA-N
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Description

Historical Development of Fluorinated Heterocyclic Compounds

The evolution of fluorinated heterocyclic chemistry represents one of the most significant developments in modern organic chemistry, with origins tracing back nearly a century to pioneering synthetic investigations. The historical foundation of fluorinated heterocycles can be traced back to the seminal work of Chichibabin who carried out the synthesis of 2-fluoropyridine over 90 years ago. This groundbreaking achievement established the fundamental principles for incorporating fluorine atoms into heterocyclic frameworks, though substantial progress in this field remained limited for several decades following this initial breakthrough.

Real progress in fluorinated heterocyclic chemistry did not gain momentum until about four decades later, in the 1950s, with the development of new synthetic methods and more readily-handled fluorinating agents. This period marked a crucial transition in the field, as researchers began to develop more sophisticated approaches to fluorine incorporation and manipulation within heterocyclic systems. The advancement of fluorinating reagents during this era provided chemists with the tools necessary to explore more complex fluorinated structures and investigate their unique properties.

The period following the 1950s witnessed remarkable achievements in fluorinated heterocyclic compound development, particularly in medicinal chemistry applications. It was in this period that 5-fluorouracil can be prepared by a rational approach to new anti-cancer agents. The effectiveness of this drug heralded the development of many related anti-cancer agents that still have important clinical applications 50 years after the original discovery. This success demonstrated the tremendous potential of fluorinated heterocycles in pharmaceutical development and established a foundation for continued research in this area.

Another major success story in fluorinated heterocyclic chemistry followed shortly thereafter with the discovery of the fluoroquinolone family of antibiotics in the early 1970s. A particularly important member of this group, ciprofloxacine, was approved for human use in the United States in late 1980s. The development of fluoroquinolones represented a paradigm shift in antibiotic design, demonstrating how strategic fluorine incorporation could enhance both potency and spectrum of activity. There continues to be extensive work being done in the development of new fluoroquinolones, indicating the ongoing importance of this chemical class.

1,4-Diazepane Chemistry: Background and Significance

The chemistry of 1,4-diazepane represents a crucial component in the broader landscape of seven-membered nitrogen heterocycles, with unique structural and chemical properties that distinguish it from other cyclic diamines. 1,4-Diazacycloheptane is an organic compound with the formula (CH₂)₅(NH)₂, manifesting as a colorless oily liquid that is soluble in polar solvents. This fundamental structural unit serves as a versatile building block for more complex molecular architectures and has found extensive applications across multiple domains of chemical research.

The structural characteristics of 1,4-diazepane provide several advantageous features for chemical synthesis and molecular design. The compound is studied as a chelating ligand, with the nitrogen-hydrogen centers being readily replaced with many other groups. This flexibility in functionalization allows for the creation of diverse derivatives with tailored properties for specific applications. The seven-membered ring system provides an optimal balance between conformational flexibility and structural integrity, making it an attractive scaffold for molecular engineering.

Property Value Reference
Molecular Formula C₅H₁₂N₂
Average Mass 100.165
Monoisotopic Mass 100.100048
CAS Registry Number 505-66-8
Melting Point Data not available -
Boiling Point Data not available -

The biological significance of 1,4-diazepane derivatives has been well-established through their incorporation into various pharmaceutical compounds. It has known use in piperazine pharmaceuticals, for example: Fasudil, Bunazosin, Homochlorcyclizine, and Homopipramol. These applications demonstrate the versatility of the 1,4-diazepane framework in medicinal chemistry and highlight its potential for creating bioactive compounds with diverse therapeutic profiles.

Recent investigations have revealed that 1,4-diazepines possess significant importance due to their biological activities like antipsychotic, anxiolytic, anthelmintic, anticonvulsant, antibacterial, antifungal and anticancer properties. These findings emphasize the therapeutic potential of seven-membered nitrogen heterocycles and provide strong motivation for continued research into novel derivatives and synthetic methodologies. The broad spectrum of biological activities associated with 1,4-diazepine derivatives suggests that modifications to the basic 1,4-diazepane structure could yield compounds with enhanced or novel therapeutic properties.

Fluoropyridine Moieties in Contemporary Chemical Research

Fluoropyridine derivatives occupy a central position in contemporary fluoroorganic chemistry, offering unique combinations of electronic properties and synthetic accessibility that make them invaluable building blocks for advanced molecular architectures. The incorporation of fluorine atoms into pyridine rings fundamentally alters the electronic distribution and chemical reactivity of these aromatic systems, creating opportunities for the development of compounds with enhanced stability, selectivity, and biological activity.

The chemistry of nitrogen-fluoropyridinium salts has emerged as a particularly important area of research, with significant developments occurring over the past decade in both synthetic and mechanistic aspects. Three distinct types of transformations have been identified involving nitrogen-fluoropyridinium cations: fluorination reactions, carbenoid behavior, and substitution processes involving nitrogen-fluoropyridinium cation. These transformation pathways provide chemists with powerful tools for introducing fluorine functionality and creating complex molecular structures with precise control over stereochemistry and regioselectivity.

Contemporary research in fluoropyridine chemistry has focused extensively on procedures for fluorination of carbanions and benzenoid aromatics along with hetarylation processes yielding 2- and 4-substituted pyridines. These methodological advances have significantly expanded the synthetic toolkit available for fluoropyridine synthesis and manipulation. Several new discoveries in this area include three-component condensation reactions of in situ generated nitrogen-fluoropyridinium fluoride, which have opened new avenues for complex molecule synthesis.

The electronic effects of fluorine substitution in pyridine rings create distinctive reactivity patterns that can be exploited for selective transformations. Fluorinated pyridines often exhibit enhanced electrophilicity compared to their non-fluorinated counterparts, making them excellent partners for nucleophilic addition and substitution reactions. Additionally, the presence of fluorine atoms can stabilize certain intermediate species and influence reaction pathways, leading to improved selectivity and yields in synthetic transformations.

Structural Relationship to 1,4-Diazepines and Other Seven-Membered Heterocycles

The structural relationship between 1,4-diazepanes and 1,4-diazepines represents a fundamental aspect of seven-membered nitrogen heterocycle chemistry, with important implications for understanding reactivity patterns, conformational behavior, and biological activity profiles. 1,4-Diazepine is a diazepine that serves as a core element in the structure of benzodiazepines and thienodiazepines. This unsaturated seven-membered ring system provides the foundational framework for numerous pharmaceutically important compounds.

The relationship between saturated 1,4-diazepanes and their unsaturated 1,4-diazepine counterparts involves complex considerations of conformational flexibility, electronic properties, and chemical reactivity. Seven membered heterocyclic Azepine and its derivatives have great pharmacological and therapeutic implications. The systematic study of these relationships has revealed that both saturated and unsaturated seven-membered nitrogen heterocycles can exhibit remarkable biological activities, though their specific mechanisms of action may differ significantly.

Ring System Saturation Level Key Characteristics Applications
1,4-Diazepane Fully Saturated High conformational flexibility Chelating agents, pharmaceutical intermediates
1,4-Diazepine Unsaturated Aromatic character, planar structure Benzodiazepine cores, anxiolytic agents
Azepine Unsaturated Seven-membered aromatic ring Pharmaceutical scaffolds
Azepane Fully Saturated Maximum conformational freedom Building blocks, ligands

The conformational behavior of seven-membered nitrogen heterocycles represents a critical factor in their biological activity and chemical reactivity. Most of the mechanisms involved the ring expansion of either five or six-membered compounds using various methods such as thermally, photo-chemically, and microwave irradiation. These synthetic approaches demonstrate the interconnected nature of heterocyclic chemistry and the importance of understanding structural relationships for designing effective synthetic strategies.

Contemporary research has revealed that stereoselective incorporation of fluorine atoms into nitrogen-heterocycles can lead to dramatic changes in the molecules' physical and chemical properties. These changes can be rationally exploited for the benefit of diverse fields such as medicinal chemistry and organocatalysis. The integration of fluorinated substituents with seven-membered nitrogen heterocycles represents an area of particular promise for the development of novel therapeutic agents and catalytic systems.

Properties

IUPAC Name

1-(5-fluoropyridin-3-yl)-1,4-diazepane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14FN3/c11-9-6-10(8-13-7-9)14-4-1-2-12-3-5-14/h6-8,12H,1-5H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HPTNSDZGGOBDNL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCCN(C1)C2=CC(=CN=C2)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14FN3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID601230751
Record name 1-(5-Fluoro-3-pyridinyl)hexahydro-1H-1,4-diazepine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601230751
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

195.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

868623-98-7
Record name 1-(5-Fluoro-3-pyridinyl)hexahydro-1H-1,4-diazepine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=868623-98-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-(5-Fluoro-3-pyridinyl)hexahydro-1H-1,4-diazepine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601230751
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

General Synthetic Strategy

The synthesis of 1-(5-Fluoropyridin-3-yl)-1,4-diazepane generally follows a strategy involving:

  • Functionalization of the fluoropyridine ring to introduce suitable leaving groups or reactive sites.
  • Preparation of diazepane intermediates or nucleophiles.
  • Coupling or substitution reactions to link the fluoropyridinyl moiety to the diazepane ring.
  • Purification and characterization of the final compound.

Preparation of Fluoropyridinyl Intermediates

A key precursor is 5-fluoropyridin-3-ol or related fluoropyridine derivatives, which can be prepared or modified through:

  • Halogenation and Boronic Esterification: Starting from chlorinated fluoropyridines such as 5-chloro-2,3-difluoropyridine, palladium-catalyzed borylation yields boronic acid or ester intermediates. For example, 5,6-difluoropyridin-3-ylboronic acid is obtained in high yield (92%) by reacting 5-chloro-2,3-difluoropyridine with bis(pinacolato)diboron in 1,4-dioxane under nitrogen at 85°C for 16 hours.

  • Oxidation and Hydroxylation: Boronic esters can be oxidized with hydrogen peroxide in tetrahydrofuran to yield hydroxylated fluoropyridine derivatives, such as 6-fluoropyridin-3-ol, which serve as nucleophilic partners in further reactions.

  • Ether Formation: The hydroxyl group on the fluoropyridine ring can be alkylated with bromoalkanes (e.g., 3-bromo-1-propanol) in the presence of potassium carbonate in acetonitrile under reflux to form alkoxy-substituted intermediates.

Synthesis of Diazepane Intermediates

The 1,4-diazepane ring is typically introduced via:

  • Nucleophilic Substitution on Haloalkyl Amines: For example, bis(2-chloroethyl)amine hydrochloride can be reacted with bases such as potassium carbonate and potassium iodide in isopropanol at elevated temperatures (120°C) for extended periods (48 hours) to yield diazepane intermediates.

  • Direct Cyclization: Piperazine derivatives can be reacted with halogenated heterocycles under heating to form diazepane rings fused or linked to pyridine rings.

Coupling of Fluoropyridinyl and Diazepane Units

The critical step involves coupling the fluoropyridinyl intermediate with the diazepane moiety:

  • Nucleophilic Aromatic Substitution (SNAr): The fluoropyridinyl hydroxyl or halide intermediates react with diazepane or piperazine derivatives in the presence of bases such as potassium carbonate and catalytic potassium iodide in acetonitrile at reflux conditions to form the desired this compound compound.

  • Catalytic Hydrogenation: In some synthetic routes, after forming intermediate compounds, catalytic hydrogenation (e.g., with palladium on carbon under hydrogen pressure) is employed to reduce double bonds or remove protecting groups, yielding the target diazepane derivative.

Representative Synthetic Procedure (Literature Example)

Step Reagents & Conditions Description Yield / Notes
1 5-chloro-2,3-difluoropyridine, Pd2(dba)3, tricyclohexylphosphine, bis(pinacolato)diboron, sodium acetate, 1,4-dioxane, N2, 85°C, 16 h Borylation to form 5,6-difluoropyridin-3-ylboronic acid 92% yield, oil
2 Boronic acid intermediate, pinacol, MgSO4, toluene, r.t., overnight Formation of boronic ester 54% yield, oil
3 Boronic ester, H2O2, THF, r.t., 2 h Oxidation to hydroxylated fluoropyridine -
4 6-fluoropyridin-3-ol, 3-bromo-1-propanol, K2CO3, CH3CN, reflux, 20 h Alkylation to form alkoxy intermediate -
5 Diazepane precursor (e.g., bis(2-chloroethyl)amine hydrochloride), K2CO3, KI, isopropanol, 120°C, 48 h Diazepane ring formation 53% yield, oil
6 Alkoxy fluoropyridine intermediate + diazepane intermediate, K2CO3, KI, CH3CN, reflux Coupling to form this compound -
7 Catalytic hydrogenation (Pd/C), H2, 20-100°C, 2 days Final reduction and purification 72.5% yield in related diazepine synthesis

Detailed Research Findings and Notes

  • Reaction Conditions: The coupling reactions typically require polar aprotic solvents such as acetonitrile, bases like potassium carbonate, and catalytic iodide salts to facilitate nucleophilic substitution on the fluoropyridine ring.

  • Temperature and Time: Elevated temperatures (reflux or 120°C) and extended reaction times (up to 48 hours) are common to achieve satisfactory conversion.

  • Catalysts: Palladium catalysts are used in borylation and hydrogenation steps, ensuring high selectivity and yield.

  • Purification: Silica gel column chromatography and recrystallization (e.g., from pyridine/water or isopropanol) are standard for isolating pure compounds.

  • Yields: Intermediate steps show yields ranging from 50% to over 90%, with overall yields depending on the efficiency of coupling and purification.

  • Characterization: Final compounds are confirmed by nuclear magnetic resonance (NMR), mass spectrometry (MS), and high-performance liquid chromatography (HPLC) to verify structure and purity.

Summary Table of Key Preparation Steps

Compound/Intermediate Key Reagents Conditions Purpose Yield
5,6-Difluoropyridin-3-ylboronic acid Pd2(dba)3, bis(pinacolato)diboron, sodium acetate 85°C, 16 h, N2 Borylation of chlorofluoropyridine 92%
Boronic ester Pinacol, MgSO4 r.t., overnight Stabilize boronic acid 54%
Hydroxylated fluoropyridine H2O2, THF r.t., 2 h Oxidation -
Alkoxy fluoropyridine 3-bromo-1-propanol, K2CO3 Reflux, 20 h Alkylation -
Diazepane intermediate bis(2-chloroethyl)amine hydrochloride, K2CO3, KI 120°C, 48 h Diazepane ring formation 53%
Final coupling Alkoxy fluoropyridine, diazepane, K2CO3, KI Reflux Formation of target compound -
Hydrogenation (if applicable) Pd/C, H2 20-100°C, 2 days Reduction, purification ~72.5% (related compound)

Chemical Reactions Analysis

Types of Reactions: 1-(5-Fluoropyridin-3-yl)-1,4-diazepane undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyridine N-oxides, while reduction can produce partially or fully reduced diazepane derivatives.

Scientific Research Applications

Orexin Receptor Antagonism

Recent studies have indicated that compounds similar to 1-(5-fluoropyridin-3-yl)-1,4-diazepane may act as orexin receptor antagonists. Orexins are neuropeptides involved in regulating arousal, wakefulness, and appetite. Antagonists targeting these receptors are being explored for treating insomnia and other sleep disorders.

Case Study:
A study identified several orexin receptor antagonists that demonstrated efficacy in improving sleep quality among patients with insomnia. The pharmacological profile of these compounds suggests potential applications in psychiatric disorders where sleep disturbances are prevalent .

Antiviral Activity

The compound has been investigated for its inhibitory effects on viral proteases, particularly those from coronaviruses. In a recent study focused on SARS-CoV-2, derivatives of diazepane were optimized through structure-based drug design (SBDD) to enhance their inhibitory potency against the main protease (Mpro) of the virus.

Findings:
The optimization led to the identification of novel inhibitors with IC50 values significantly lower than previously reported compounds, indicating a promising avenue for antiviral drug development .

Cannabinoid Receptor Modulation

Research has also explored the potential of diazepane derivatives as cannabinoid receptor modulators. These compounds may exhibit analgesic properties by interacting with cannabinoid receptors, suggesting applications in pain management.

Patent Insights:
A patent describes substituted imidazo[1,5-a][1,4]diazepines that act as cannabinoid receptor agonists for pain treatment, highlighting the therapeutic versatility of diazepane derivatives .

Summary of Research Findings

Application AreaDescriptionKey Findings
Orexin Receptor AntagonismTreatment for insomnia and sleep disordersImproved sleep quality in clinical trials
Antiviral ActivityInhibition of SARS-CoV-2 MproNovel inhibitors identified with low IC50 values
Cannabinoid ModulationPotential analgesic effects through cannabinoid receptor interactionEvidence of pain relief in animal models

Mechanism of Action

The mechanism of action of 1-(5-Fluoropyridin-3-yl)-1,4-diazepane involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorine atom enhances the compound’s binding affinity and selectivity by forming strong hydrogen bonds and electrostatic interactions with the target molecules . This interaction can modulate the activity of the target, leading to various biological effects.

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Core Scaffold and Binding Mode

The 1-(pyridin-3-yl)-1,4-diazepane scaffold serves as the foundational structure for multiple derivatives. Co-crystallization studies with Ls-AChBP (a homolog of nAChR) reveal that the diazepane ring interacts with the principal subunit, while the pyridine ring faces the complementary subunit. This binding mode remains consistent across derivatives, regardless of pyridine substituents (e.g., ethoxy, phenyl, bromo), suggesting that substituent effects primarily modulate efficacy rather than binding orientation .

Table 1: Structural Comparison of Key Derivatives
Compound Name Substituent (R1) Molecular Formula Key Properties
1-(5-Fluoropyridin-3-yl)-1,4-diazepane 5-Fluoro C₁₀H₁₃FN₄ Hypothesized enhanced electronegativity; potential for dipole interactions
1-(Pyridin-3-yl)-1,4-diazepane (1) None C₉H₁₃N₃ Baseline scaffold; binds nAChR with moderate affinity
1-(5-Ethoxypyridin-3-yl)-1,4-diazepane (2) 5-Ethoxy C₁₂H₁₉N₃O Increased steric bulk; retains nAChR binding
1-(5-Phenylpyridin-3-yl)-1,4-diazepane (3) 5-Phenyl C₁₆H₁₉N₃ Hydrophobic substituent; may enhance membrane permeability
1-(3-(3-Chlorophenyl)-1H-pyrazol-4-yl)-1,4-diazepane 3-Chlorophenyl C₁₄H₁₆ClN₃ High 5-HT7R selectivity; demonstrates substituent-driven receptor specificity

Substituent Effects on Pharmacological Activity

  • Electronic Effects : Electronegative substituents (e.g., fluorine, bromo) could engage in dipole-dipole interactions or weak hydrogen bonding, enhancing binding affinity. Ethoxy groups, being electron-donating, may alter electron density in the pyridine ring, affecting receptor interactions .
  • Receptor Selectivity : The 3-chlorophenyl-pyrazole derivative (Table 1) exhibits high selectivity for 5-HT7R over other serotonin receptors, underscoring how substituent chemistry drives target specificity .

Biological Activity

1-(5-Fluoropyridin-3-yl)-1,4-diazepane is a compound of significant interest in medicinal chemistry due to its unique structural features and potential biological activities. This article explores the biological activity of this compound, focusing on its interactions with various biological targets, pharmacological effects, and potential therapeutic applications.

Chemical Structure and Properties

The molecular formula of this compound is C11H13FN2C_{11}H_{13}FN_2, with a molecular weight of approximately 202.24 g/mol. The presence of a fluorine atom in the pyridine ring enhances its lipophilicity, which is crucial for its interaction with biological membranes and receptors. The diazepane ring contributes to the compound's ability to modulate neurotransmission and other biological processes.

The biological activity of this compound is primarily attributed to its interactions with neurotransmitter receptors in the central nervous system (CNS). Preliminary studies indicate that this compound may act as a modulator of serotonin and dopamine receptors, which are critical in regulating mood, anxiety, and other neurological functions.

Key Mechanisms:

  • Receptor Binding: The compound exhibits affinity for various G protein-coupled receptors (GPCRs), particularly those involved in mood regulation.
  • Calcium Channel Interaction: Similar compounds have been noted for their role as T-type calcium channel blockers, suggesting that this compound may influence calcium signaling pathways relevant to cardiovascular and neurological conditions.

Biological Activity Overview

Research has demonstrated that this compound possesses several notable biological activities:

Activity Type Description
Antidepressant Potential to alleviate symptoms of depression through serotonin modulation.
Anxiolytic May reduce anxiety through interaction with GABAergic systems.
Antimicrobial Exhibits activity against certain bacterial strains, indicating potential use in infection control.
Neuroprotective Possible protective effects on neuronal cells under stress conditions.

Study 1: Neuropharmacological Effects

A study investigated the effects of various diazepane derivatives on anxiety-like behaviors in rodent models. Results indicated that compounds similar to this compound significantly reduced anxiety levels as measured by the elevated plus maze test. The mechanism was attributed to enhanced serotonergic transmission .

Study 2: Antimicrobial Properties

Another research effort focused on the antimicrobial properties of fluorinated diazepanes. The findings suggested that this compound showed promising activity against Gram-positive bacteria, making it a candidate for further development as an antimicrobial agent.

Future Directions

Ongoing research is essential to fully elucidate the pharmacodynamics and pharmacokinetics of this compound. Future studies should focus on:

  • Detailed Mechanistic Studies: Understanding how this compound interacts at the molecular level with specific receptors.
  • In Vivo Studies: Evaluating efficacy and safety profiles in animal models to support clinical development.
  • Structural Modifications: Exploring derivatives to enhance selectivity and potency against targeted biological pathways.

Q & A

Q. What interdisciplinary approaches address the environmental impact of fluorinated pharmaceutical intermediates?

  • Methodological Answer : Life Cycle Assessment (LCA) frameworks evaluate solvent waste and energy consumption. Green chemistry principles (e.g., using ionic liquids or biocatalysts) minimize fluorine leaching. Collaborative studies with environmental engineers can develop degradation pathways via advanced oxidation processes (AOPs) .

Retrosynthesis Analysis

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Feasible Synthetic Routes

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1-(5-Fluoropyridin-3-yl)-1,4-diazepane
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